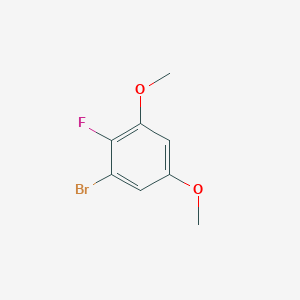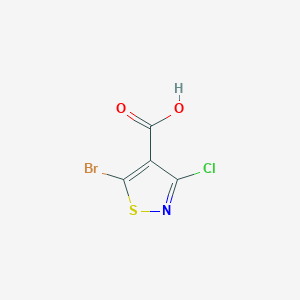
5-Bromo-3-chloro-1,2-thiazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-BROMO-3-CHLOROISOTHIAZOLE-4-CARBOXYLIC ACID is a heterocyclic compound that contains both bromine and chlorine atoms. It is part of the isothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-BROMO-3-CHLOROISOTHIAZOLE-4-CARBOXYLIC ACID typically involves the bromination and chlorination of isothiazole derivatives. One common method includes the reaction of 3-chloroisothiazole-4-carboxylic acid with bromine in the presence of a suitable catalyst under controlled temperature conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Types of Reactions:
Substitution Reactions: 5-BROMO-3-CHLOROISOTHIAZOLE-4-CARBOXYLIC ACID can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include various substituted isothiazole derivatives.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
5-BROMO-3-CHLOROISOTHIAZOLE-4-CARBOXYLIC ACID has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Material Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Biological Studies: Researchers use this compound to study enzyme inhibition and protein-ligand interactions, which are crucial for drug discovery and development.
Wirkmechanismus
The mechanism of action of 5-BROMO-3-CHLOROISOTHIAZOLE-4-CARBOXYLIC ACID involves its interaction with biological targets such as enzymes and receptors. The bromine and chlorine atoms can form halogen bonds with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-protein complex.
Vergleich Mit ähnlichen Verbindungen
5-BROMO-3-CHLOROISOTHIAZOLE: Similar in structure but lacks the carboxylic acid group.
3-CHLOROISOTHIAZOLE-4-CARBOXYLIC ACID: Lacks the bromine atom.
5-BROMOISOTHIAZOLE-4-CARBOXYLIC ACID: Lacks the chlorine atom.
Uniqueness: 5-BROMO-3-CHLOROISOTHIAZOLE-4-CARBOXYLIC ACID is unique due to the presence of both bromine and chlorine atoms along with the carboxylic acid group. This combination of functional groups provides distinct reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C4HBrClNO2S |
|---|---|
Molekulargewicht |
242.48 g/mol |
IUPAC-Name |
5-bromo-3-chloro-1,2-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C4HBrClNO2S/c5-2-1(4(8)9)3(6)7-10-2/h(H,8,9) |
InChI-Schlüssel |
NZRSARAZGYANPD-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(SN=C1Cl)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


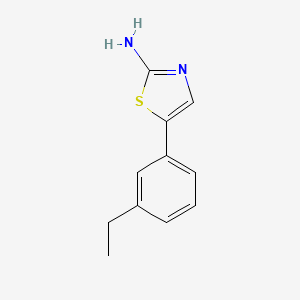
![N-((3S,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14025453.png)

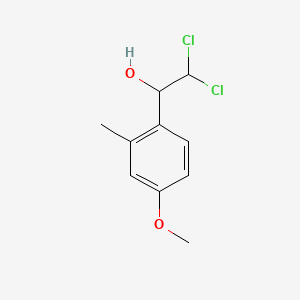
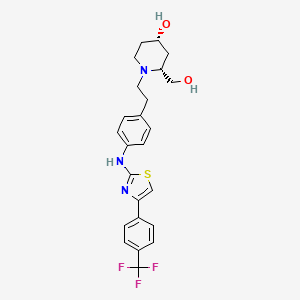

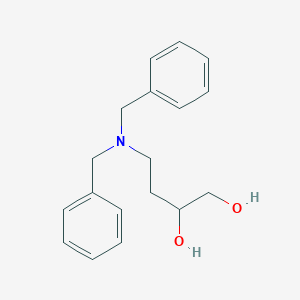

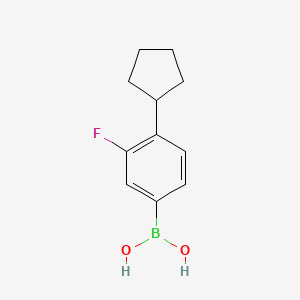

![Ethyl (1R,4S)-bicyclo[2.2.1]hept-2-ene-2-carboxylate](/img/structure/B14025502.png)
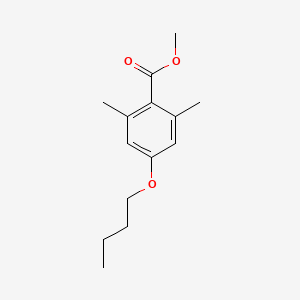
![tert-butyl 2-(4-hydroxyphenyl)-6,7-dihydrooxazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B14025510.png)
